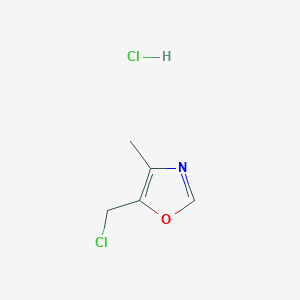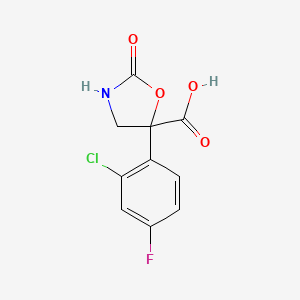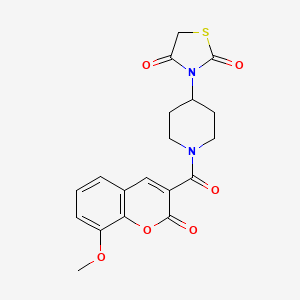![molecular formula C16H24N2O6S2 B2974245 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide CAS No. 1421585-26-3](/img/structure/B2974245.png)
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a thiazinane ring, and a hydroxyoxane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide typically involves multiple steps:
Formation of the Thiazinane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: This step involves the reaction of the thiazinane derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Hydroxyoxane Moiety: This can be done through nucleophilic substitution reactions, where the hydroxyoxane derivative is introduced to the sulfonamide intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazinane ring.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The benzene ring and the hydroxyoxane moiety can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the specific substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The sulfonamide group can inhibit certain enzymes, making the compound useful in biochemical studies.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. The thiazinane ring and hydroxyoxane moiety can also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1,1-dioxo-1lambda6,4-thiazinan-4-yl)-benzoic acid
- 2-(1,1-dioxo-1lambda6,4-thiazinan-4-yl)-3-methylbutanoic acid
Uniqueness
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide is unique due to its combination of a sulfonamide group, a thiazinane ring, and a hydroxyoxane moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Eigenschaften
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O6S2/c19-16(7-10-24-11-8-16)13-17-26(22,23)15-5-3-14(4-6-15)18-9-1-2-12-25(18,20)21/h3-6,17,19H,1-2,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTERSMPJWQMKKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCC3(CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-Cyclopropyl-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2974162.png)
![7-Chloro-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2974166.png)


![METHYL 2-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE](/img/structure/B2974169.png)
![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methoxybenzenesulfonyl)guanidine](/img/structure/B2974172.png)

![2-[(3-Fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2974174.png)

![2-Chloro-N-[[2,5-difluoro-4-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B2974176.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B2974180.png)


![[5-Chloro-3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanol](/img/structure/B2974184.png)
